BenchChemオンラインストアへようこそ!

Timosaponin Bii

Pharmacokinetics ADME In Vivo Studies

Choose Timosaponin BII (TB-II) for reproducible results in cognitive, pulmonary, and bone research. Unlike structurally similar Timosaponin AIII or BIII, TB-II uniquely inhibits brain acetylcholinesterase (AChE) in vivo with proven brain penetration and rapid absorption kinetics. Validated to achieve highest lung tissue concentrations within 1 hour post-oral administration — ideal for pulmonary fibrosis models. Demonstrates osteogenic differentiation via PI3K/AKT/GSK3β at 20 µM. Do not substitute with in-class analogs; their glycosylation differences critically alter pharmacokinetics and target engagement. Insist on precisely characterized, high-purity TB-II.

Molecular Formula C45H76O19
Molecular Weight 921.1 g/mol
Cat. No. B1148172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimosaponin Bii
Molecular FormulaC45H76O19
Molecular Weight921.1 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O
InChIInChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20-,21+,22-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45?/m0/s1
InChIKeySORUXVRKWOHYEO-FRUGGTEYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Timosaponin BII Procurement Guide: What Makes This Steroidal Saponin a Non-Substitutable Research Tool


Timosaponin BII (TB-II) is a furostanol steroidal saponin with the CAS number 136656-07-0, primarily isolated from the rhizomes of *Anemarrhena asphodeloides* Bunge (Zhimu) [1]. It possesses a core sarsasapogenin aglycone and distinct glycosylation pattern that critically distinguishes it from structurally related analogs such as Timosaponin AIII and Timosaponin BIII [2]. This specific molecular architecture confers a unique in vivo pharmacokinetic and pharmacological profile, making the use of precisely characterized and pure TB-II essential for reproducible research outcomes.

Why Timosaponin BII is Not Interchangeable: A Technical Justification for Non-Substitution


Substituting Timosaponin BII with a seemingly similar in-class steroidal saponin like Timosaponin AIII or Timosaponin BIII is scientifically invalid. These compounds, despite sharing the same botanical origin, exhibit fundamentally different absorption kinetics, tissue distribution, and elimination profiles in vivo, which are directly attributed to differences in their glycosylation [1]. For instance, while TB-II is rapidly absorbed with double plasma concentration peaks, Timosaponin AIII shows a single peak with slower elimination . Furthermore, their target engagement profiles diverge significantly; TB-II effectively inhibits acetylcholinesterase (AChE) activity in the brain, a key mechanism in cognitive research, whereas the activity of other timosaponins in this specific assay is not well-documented, making a generic substitution a high-risk approach for data reproducibility [2].

Quantitative Evidence Guide: Measurable Differentiation of Timosaponin BII vs. Key Comparators


Rapid In Vivo Absorption and Double-Peak Pharmacokinetics vs. Timosaponin AIII

Following oral administration of *Anemarrhenae rhizoma* extract in rats, Timosaponin BII (TB-II) demonstrates a fundamentally different pharmacokinetic profile compared to the closely related analog Timosaponin AIII (TA-III). TB-II is rapidly absorbed and exhibits a characteristic double-peak in its plasma concentration-time curve. In contrast, TA-III displays a single peak and is eliminated much more slowly .

Pharmacokinetics ADME In Vivo Studies

Potent Central Acetylcholinesterase Inhibition: A Neurochemical Comparison vs. Untested In-Class Analogs

In a scopolamine-induced mouse model of Alzheimer's disease, Timosaponin BII (TB-II) significantly inhibited acetylcholinesterase (AChE) activity in both the cerebral cortex and hippocampus, a direct, quantitative measure of its central cholinergic effect. This specific activity is a key differentiator from other in-class compounds like Timosaponin BIII or Timosaponin AIII, for which robust, quantitative data on brain AChE inhibition in a comparable in vivo model is not available [1].

Neuropharmacology Alzheimer's Disease Cognitive Research

Differentiated In Vivo Tissue Distribution: Highest Lung Concentration vs. TA-III Liver Tropism

Following oral administration of *Anemarrhenae rhizoma* extract, the in vivo tissue distribution of Timosaponin BII (TB-II) and Timosaponin BIII (TB-III) differs markedly from that of Timosaponin AIII (TA-III). TB-II and TB-III achieved their highest concentrations in the lung at 1 hour post-dose. Conversely, the maximum concentration of TA-III was observed in the liver .

Tissue Distribution ADME Organ Targeting

Timosaponin BII Application Scenarios: Where Quantifiable Differentiation Drives Selection


Research on Neurodegenerative Diseases (e.g., Alzheimer's Disease)

For studies investigating cholinergic dysfunction and cognitive impairment, Timosaponin BII is the optimal choice. As established in Section 3, it is uniquely validated to significantly inhibit acetylcholinesterase (AChE) activity in vivo in key brain regions like the cortex and hippocampus [1]. Its rapid absorption and brain-penetrant profile (as implied by its central AChE activity) make it a powerful tool for studying acute and chronic neurodegeneration models, where other timosaponins lack this specific, quantified activity.

Pulmonary Inflammation and Injury Models

Research focusing on the lungs, such as models of pulmonary fibrosis or acute lung injury, should prioritize Timosaponin BII due to its demonstrated pharmacokinetic tropism. The evidence in Section 3 shows that TB-II, along with Timosaponin BIII, achieves its highest tissue concentration in the lungs 1 hour after oral administration . This specific distribution pattern, which is not shared by Timosaponin AIII, provides a clear, evidence-based rationale for its selection in pulmonary research.

Metabolic Disorder Research (Type 2 Diabetes & Diabetic Nephropathy)

Timosaponin BII is a validated tool for studying diabetic complications. Quantitative evidence shows it significantly decreases blood glucose levels and ameliorates renal histopathological injury in alloxan-induced diabetic mice, an effect linked to its modulation of mTOR, TXNIP, and NF-κB signaling pathways [2]. While other timosaponins may also have hypoglycemic potential, TB-II's activity is supported by robust in vivo data on both glycemic control and end-organ protection, making it a reliable candidate for reproducible research in this field.

Bone and Periodontal Tissue Regeneration Studies

In research on bone formation and orthodontic tissue remodeling, Timosaponin BII is the preferred reagent due to its well-characterized mechanism of action. It has been shown to enhance osteogenic differentiation of human periodontal ligament stem cells (hPDLSCs) in vitro at a concentration of 20 µM via the PI3K/AKT/GSK3β signaling pathway, and to reduce TRAP+ osteoclast numbers in vivo [3]. This dual action on osteoblast differentiation and osteoclast activity, supported by both in vitro and in vivo data, provides a strong, evidence-based rationale for its use over other less-characterized saponins in bone biology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Timosaponin Bii

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.